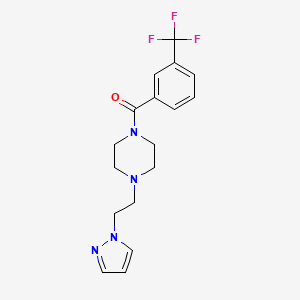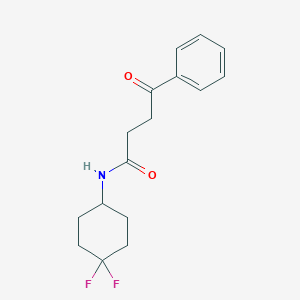
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone, also known as TFP or TFP-methanone, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis.
Applications De Recherche Scientifique
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone has been extensively studied for its potential applications in pharmaceuticals, materials science, and organic synthesis. In the pharmaceutical industry, (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone has been identified as a potential lead compound for the development of novel drugs due to its ability to inhibit certain enzymes and receptors. The compound has also been studied for its anti-inflammatory and anticancer properties.
In materials science, (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone has been used as a building block for the synthesis of various organic materials such as polymers, dendrimers, and metal-organic frameworks. The compound has also been studied for its potential applications in organic electronics and optoelectronics.
In organic synthesis, (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone has been used as a reagent for the synthesis of various organic compounds such as pyrazoles, pyridines, and benzimidazoles. The compound has also been used as a catalyst for various organic reactions such as Suzuki-Miyaura coupling and Heck reaction.
Mécanisme D'action
The mechanism of action of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone is not fully understood. However, it has been suggested that the compound inhibits certain enzymes and receptors by binding to their active sites. The compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and phosphodiesterase-4. The compound has also been shown to bind to certain receptors such as adenosine A2A receptor and histamine H3 receptor.
Biochemical and Physiological Effects:
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone has been shown to have various biochemical and physiological effects. The compound has been shown to have anti-inflammatory, analgesic, and anticancer properties. The compound has also been shown to have anxiolytic and antidepressant effects. However, the exact mechanism of these effects is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone has several advantages for lab experiments. The compound is easy to synthesize and purify, and it has a high yield. The compound is also stable under normal laboratory conditions. However, the compound has some limitations. The compound is relatively expensive, and it may not be readily available in some laboratories. The compound is also toxic and should be handled with care.
Orientations Futures
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone has several potential future directions. In the pharmaceutical industry, the compound can be further studied for its potential applications in the development of novel drugs. The compound can also be studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
In materials science, (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone can be studied for its potential applications in the development of novel organic materials such as polymers, dendrimers, and metal-organic frameworks. The compound can also be studied for its potential applications in organic electronics and optoelectronics.
In organic synthesis, (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone can be studied for its potential applications as a reagent and catalyst for various organic reactions. The compound can also be studied for its potential applications in the synthesis of various organic compounds such as pyrazoles, pyridines, and benzimidazoles.
Conclusion:
In conclusion, (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis. The compound has been extensively studied for its potential applications in the development of novel drugs, the synthesis of organic materials, and the synthesis of various organic compounds. The compound has several advantages for lab experiments, but it also has some limitations. The compound has several potential future directions, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone can be synthesized by reacting 3-(trifluoromethyl)benzaldehyde with 1-(2-aminoethyl)piperazine and 1H-pyrazole in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction and yields (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone as a white solid. The purity of the compound can be improved by recrystallization and purification techniques.
Propriétés
IUPAC Name |
[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c18-17(19,20)15-4-1-3-14(13-15)16(25)23-10-7-22(8-11-23)9-12-24-6-2-5-21-24/h1-6,13H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXOZVIKFCOIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2507073.png)

![(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B2507075.png)
![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507076.png)

![7-Ethyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2507081.png)

![3-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid](/img/structure/B2507086.png)



![N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507093.png)
![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
